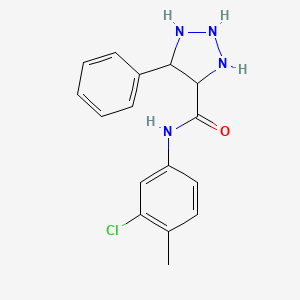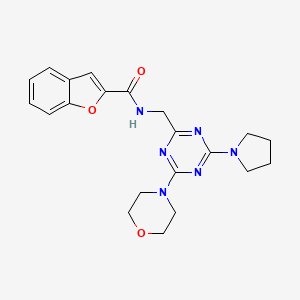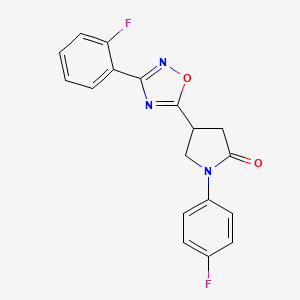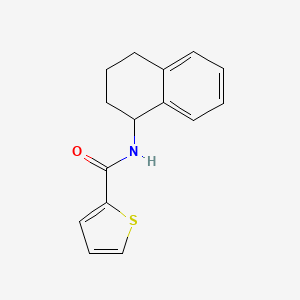
N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the specific synthesis process for “N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide” is not available, a related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the literature .
科学的研究の応用
N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide has been found to exhibit a range of biological activities, making it an interesting compound for scientific research. One of its potential applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential anti-cancer drug.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been found to inhibit the activity of protein kinase B (PKB), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide. One area of interest is in further investigating its potential as an anti-cancer drug, particularly in vivo. Additionally, research could focus on elucidating its mechanism of action and identifying potential targets for drug development. Finally, research could explore the potential of this compound as an antioxidant agent, which may have applications in a range of fields.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with phenylhydrazine to form 3-chloro-4-methylphenylhydrazine. This compound is then reacted with ethyl acetoacetate to form the intermediate compound 3-chloro-4-methyl-5-phenyl-1,2,4-triazolidine-4-carboxylic acid ethyl ester. Finally, this intermediate is treated with ammonium hydroxide to yield this compound.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-7-8-12(9-13(10)17)18-16(22)15-14(19-21-20-15)11-5-3-2-4-6-11/h2-9,14-15,19-21H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNUMTRKNNLBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790982.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)


![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2790986.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2790990.png)
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
![3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2790995.png)
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)

![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)

